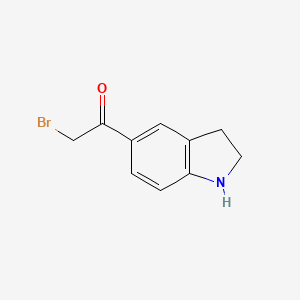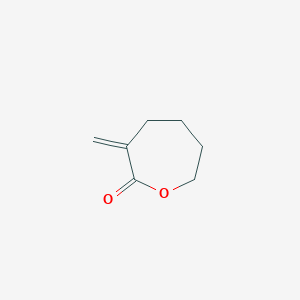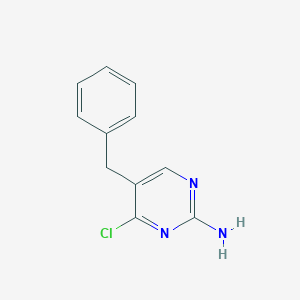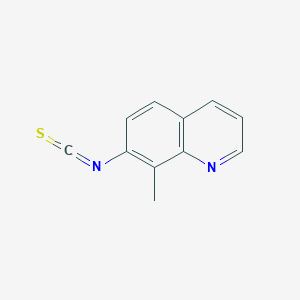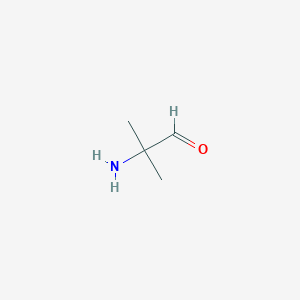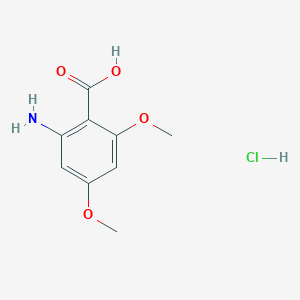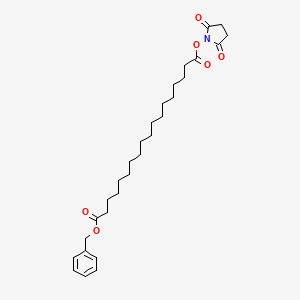
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester
Vue d'ensemble
Description
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester is a research compound with the molecular formula C29H43NO6 and a molecular weight of 501.7 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
First Method
Reactants: 1,18-octadecanedioic acid mono benzyl ester (120 g, 0.3 mol), N-hydroxysuccinimide (41 g, 0.36 mol), and N,N-dicyclohexylcarbodiimide (74 g, 0.36 mol).
Solvent: NMP (1200 ml).
Procedure: The reactants are dissolved in NMP and heated to 60°C for 2.5 hours. The reaction mixture is then cooled to 25°C, and the precipitate is removed by filtration and washed with water.
-
Second Method
Reactants: Mono-benzyl octadecandioate, DIEA (0.103 mL), and TSTU.
Solvent: DMF (3.5 mL) and THF (7 mL).
Procedure: Mono-benzyl octadecandioate is dissolved in DMF and THF and cooled with an ice bath. DIEA and TSTU are added, and the mixture is stirred for 1 hour at ice bath temperature and then overnight at room temperature.
Analyse Des Réactions Chimiques
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which benzyl 18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxooctadecanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester can be compared with other similar compounds, such as:
- 1-{18-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-18-oxo-3,6,9,12,15-pentaoxaoctadec-1-yl}-1H-pyrrole-2,5-dione .
- 2-Benzyl-5-[(2S)-2-pyrrolidinyl]-1,3,4-oxadiazole .
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making benzyl 18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxooctadecanoate unique in its applications and reactivity.
Propriétés
Formule moléculaire |
C29H43NO6 |
|---|---|
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
1-O-benzyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate |
InChI |
InChI=1S/C29H43NO6/c31-26-22-23-27(32)30(26)36-29(34)21-17-12-10-8-6-4-2-1-3-5-7-9-11-16-20-28(33)35-24-25-18-14-13-15-19-25/h13-15,18-19H,1-12,16-17,20-24H2 |
Clé InChI |
ZMSPORBEWWUAJR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
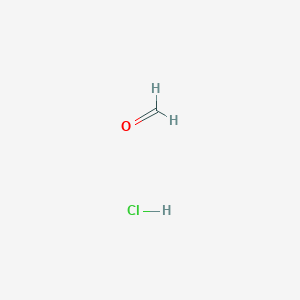
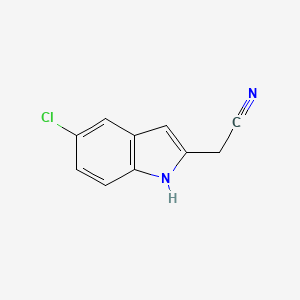
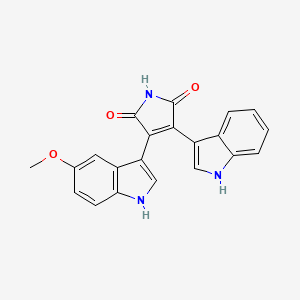
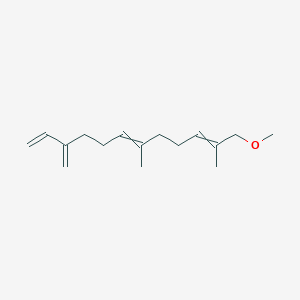
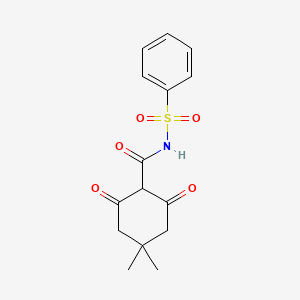

![5-Methylthioimidazo[1,2-a]pyridine](/img/structure/B8471752.png)
silane](/img/structure/B8471756.png)
